molecular formula C14H12F3N5O5 B12699739 1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea CAS No. 187235-48-9

1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea

Katalognummer: B12699739
CAS-Nummer: 187235-48-9
Molekulargewicht: 387.27 g/mol
InChI-Schlüssel: OOFRZDPLXWOZAD-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PA-1298 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.

Vorbereitungsmethoden

The synthesis of PA-1298 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve nucleophilic substitution, hydrolysis, and etherification reactions. Industrial production methods focus on optimizing these reactions to achieve high yields and purity. The use of cheap and easily available raw materials, mild experimental conditions, and simple operations are key factors in the industrial synthesis of PA-1298 .

Analyse Chemischer Reaktionen

PA-1298 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PA-1298 can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

PA-1298 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, PA-1298 is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of polymers and other materials .

Wirkmechanismus

The mechanism of action of PA-1298 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological outcomes, depending on the specific pathway involved. For instance, PA-1298 may inhibit certain enzymes, leading to a decrease in the production of specific metabolites .

Vergleich Mit ähnlichen Verbindungen

PA-1298 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include PA-824 and other nitroimidazole derivatives. Compared to these compounds, PA-1298 exhibits distinct reactivity and stability profiles, making it suitable for different applications.

Eigenschaften

CAS-Nummer

187235-48-9

Molekularformel

C14H12F3N5O5

Molekulargewicht

387.27 g/mol

IUPAC-Name

1-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C14H12F3N5O5/c15-14(16,17)27-10-3-1-8(2-4-10)18-12(23)19-9-5-21-6-11(22(24)25)20-13(21)26-7-9/h1-4,6,9H,5,7H2,(H2,18,19,23)/t9-/m0/s1

InChI-Schlüssel

OOFRZDPLXWOZAD-VIFPVBQESA-N

Isomerische SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Kanonische SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.